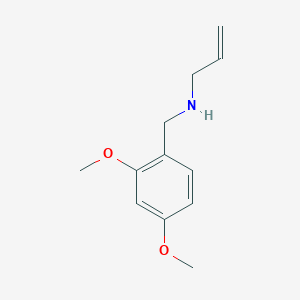

N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine typically involves the reaction of 2,4-dimethoxybenzylamine with allylbromide in the presence of diisopropyl ethylamine. The reaction is carried out in methylene chloride with stirring at room temperature. The product is then purified by chromatography to obtain a colorless oil .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzylamines.

Wissenschaftliche Forschungsanwendungen

N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine has been used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex molecules, such as isoindolines.

Biology: Analytical studies on its structure and properties using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Industry: Used in the synthesis of nano-structured ceria (CeO2) for material science applications.

Wirkmechanismus

The mechanism of action of N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine involves its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Another psychedelic compound with similar effects but different potency and duration.

2C-I (4-Iodo-2,5-dimethoxyphenethylamine): Known for its visual and auditory hallucinations.

2C-T-7 (2,5-Dimethoxy-4-(n)-propylthiophenethylamine): Noted for its entheogenic effects.

Uniqueness

N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine is unique due to its specific substitution pattern on the benzyl ring, which influences its pharmacological profile and potency compared to other similar compounds.

Biologische Aktivität

N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a prop-2-en-1-amine backbone substituted with a 2,4-dimethoxybenzyl group. This structural configuration may contribute to its unique pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors and enzymes. It may modulate the activity of specific molecular targets, influencing various physiological processes. The exact pathways involved in its action remain to be fully elucidated but are likely related to neurotransmission and metabolic regulation.

Antimicrobial Properties

Preliminary studies suggest that derivatives of 2,4-dimethoxybenzylamine exhibit antimicrobial activities. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Escherichia coli .

Enzyme Inhibition

This compound has been implicated in the inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs and may lead to drug-drug interactions.

Study on Antibacterial Activity

A study investigated the antibacterial activity of various 2,4-diaminoquinazoline derivatives, including those related to this compound. Results indicated that specific structural modifications significantly enhanced antibacterial potency against Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Research into SAR has shown that lipophilic electron-withdrawing groups on the benzyl side chain improve the potency of related compounds against bacterial strains. This suggests that modifications to the N-(2,4-Dimethoxybenzyl) structure could yield more effective antimicrobial agents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Alkylation Reactions : Utilizing appropriate alkylating agents with 2,4-dimethoxybenzylamine.

- Cross-Coupling Techniques : Employing palladium-catalyzed cross-coupling reactions to form C–N bonds effectively .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound in comparison with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(2,4-Dimethoxybenzyl)prop-2-EN-1-am | Antibacterial; Enzyme Inhibition | Modulation of neurotransmitter receptors |

| 2,4-Dimethoxybenzylamine | Antioxidant; Anticancer | Inhibition of cell proliferation |

| Bis(2,4-dimethoxybenzyl)amine | Potentially antimicrobial | Interaction with cytochrome P450 |

Eigenschaften

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-7-13-9-10-5-6-11(14-2)8-12(10)15-3/h4-6,8,13H,1,7,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLKUBJAIXJLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.